molecular formula C16H16N4O4S B2639733 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid CAS No. 941937-92-4

2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

Cat. No.: B2639733
CAS No.: 941937-92-4
M. Wt: 360.39
InChI Key: MGAUIQUCHMIZPF-UHFFFAOYSA-N
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Description

2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a complex organic compound that belongs to the purine derivatives family. Purines are nitrogenous bases found in DNA and RNA, playing a crucial role in genetic information storage and transmission. This particular compound features a benzyl group attached to the purine ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid typically involves multiple steps, starting with the formation of the purine core. One common approach is to start with a suitable purine derivative and introduce the benzyl group through a nucleophilic substitution reaction. The thioacetic acid moiety can be added through a thiolation reaction, often using reagents like thiourea or thioacetic acid itself.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioacetic acid group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The purine ring can be reduced to form different derivatives.

  • Substitution: : The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Reduced purine derivatives.

  • Substitution: : Various functionalized purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it can serve as a tool for studying purine metabolism and the role of purines in cellular processes.

Medicine

This compound has potential medicinal applications, particularly in the development of new drugs targeting purine-related pathways. It may be investigated for its antiviral, antibacterial, or anticancer properties.

Industry

In the industrial sector, it can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the biological context in which it is used. For example, it might inhibit an enzyme involved in purine metabolism, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)acetic acid

  • 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)ethanol

Uniqueness

This compound is unique due to the presence of the thioacetic acid group, which can impart different chemical and biological properties compared to similar compounds without this group

Properties

IUPAC Name

2-(1-benzyl-3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-18-12-13(17-15(18)25-9-11(21)22)19(2)16(24)20(14(12)23)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAUIQUCHMIZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC(=O)O)N(C(=O)N(C2=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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